molecular formula C14H14FNO B2515359 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one CAS No. 166884-01-1

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one

Cat. No.: B2515359
CAS No.: 166884-01-1
M. Wt: 231.27
InChI Key: HNTLDTMFHAXMBW-UHFFFAOYSA-N
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Description

6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one is a synthetically modified carbazole derivative of significant interest in medicinal chemistry research. The carbazole scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets . While specific studies on this fluoro- and dimethyl-substituted analog are not detailed in the available literature, related tetrahydrocarbazole derivatives have demonstrated potent biological activities, providing context for its research value. For instance, certain 2,3,4,9-tetrahydro-1H-carbazole derivatives have been developed as potent antagonists of the CRTH2 receptor, a key target in immunology and inflammation research for conditions such as asthma, allergic rhinitis, and atopic dermatitis . Furthermore, the broader class of carbazole and tetrahydrocarbazole compounds has been extensively investigated for antiviral properties. Research indicates these compounds can exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), often through mechanisms that may involve inhibition of various stages of the viral replication cycle . This compound, characterized by its specific fluorine substitution and dimethyl group on the tetrahydrocarbazole core, is presented as a valuable chemical tool for researchers exploring new ligands for G-protein coupled receptors or developing novel antiviral agents. Its structural features make it a promising intermediate for further chemical modification and structure-activity relationship (SAR) studies in these fields. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-14(2)6-11-13(12(17)7-14)9-5-8(15)3-4-10(9)16-11/h3-5,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLDTMFHAXMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the carbazole core play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one and related carbazolones:

Compound Name Substituents Ketone Position Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 6-F, 2,2-dimethyl 4 ~218.25 Enhanced metabolic stability, potential antiemetic activity [12], [15]
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 41734-98-9) 6-F 1 203.21 Lower lipophilicity (LogP 2.826) [15]
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one 6-Cl 4 ~219.68 Increased steric bulk, potential halogen bonding [10]
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 6-CH₃ 1 ~199.25 Higher lipophilicity (LogP ~3.2) [9]
6-Bromo-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one 6-Br, 2,2-dimethyl 4 ~278.16 Enhanced steric hindrance, potential photolability [16]
Ondansetron hydrochloride (9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-4-one) 9-CH₃, 3-substituted imidazole 4 293.80 Clinically used antiemetic (5-HT₃ antagonist) [5]

Structural and Functional Analysis

Substituent Effects: Fluorine (6-F): Increases electronegativity and metabolic stability compared to hydrogen or methyl substituents. The 6-F group also reduces steric hindrance relative to bulkier halogens (Cl, Br) . Ketone Position: The 4-ketone (vs. 1-ketone in and ) alters hydrogen-bonding capacity and ring conjugation, influencing receptor-binding affinity .

However, the absence of the imidazole substituent (as in ) may reduce serotonin receptor affinity . Fluorinated analogs generally exhibit improved blood-brain barrier penetration compared to chlorinated or brominated derivatives .

Synthesis and Characterization :

  • Carbazolones are typically synthesized via Fischer indole cyclization or palladium-catalyzed coupling, with substituents introduced via electrophilic substitution .
  • Characterization relies on NMR (¹H, ¹³C, ¹⁹F), MS, and FTIR. For example, the 6-F substituent produces a distinct ¹⁹F NMR signal at ~-110 ppm .

Crystallographic Insights :

  • Tools like SHELX and ORTEP () enable precise determination of ring puckering and hydrogen-bonding patterns. The dimethyl groups in the target compound likely induce chair-like conformations in the tetrahydro ring, affecting molecular packing .

Biological Activity

6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one is a fluorinated derivative of carbazole, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

  • Molecular Formula : C13H12FNO
  • Molecular Weight : 217.24 g/mol
  • CAS Number : 843653-04-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies highlighting its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of carbazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 15.625 to 125 µM.
  • Antifungal Activity : It also displays antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Properties

Studies have demonstrated that this compound exhibits promising anticancer activity:

  • Cell Line Studies : In vitro studies showed that the compound inhibits the growth of human lung cancer (A549) and breast cancer (MCF7) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)
A54910.5
MCF712.3

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound has been shown to inhibit bacterial protein synthesis pathways.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.
  • Modulation of Signaling Pathways : It interacts with various molecular targets influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antibacterial Efficacy Against MRSA :
    • A study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a bactericidal effect with an MBIC value significantly lower than that of ciprofloxacin .
  • Anticancer Activity in A549 Cells :
    • Research conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and fluorination steps. Key parameters include:
  • Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions).
  • pH modulation (e.g., acidic conditions for keto-enol tautomer stabilization).
  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .
  • Characterization: NMR (¹H/¹³C) and HPLC are critical for structural validation and purity assessment .

Q. Which analytical techniques are most reliable for characterizing this carbazole derivative?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., distinguishing fluorine-coupled protons at δ 6.8–7.2 ppm).
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • HPLC: Quantifies purity and monitors reaction progress (C18 column, acetonitrile/water gradient) .

Q. How can researchers safely handle intermediates during synthesis?

  • Methodological Answer:
  • PPE: Lab coats, nitrile gloves, and safety goggles are mandatory.
  • Ventilation: Use fume hoods for volatile intermediates (e.g., fluorinated reagents).
  • Waste disposal: Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational methods accelerate the design of reactions involving this compound?

  • Methodological Answer:
  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for fluorination or ring closure.
  • Machine Learning (ML): Train models on existing carbazole reaction data to optimize solvent selection and catalyst efficiency.
  • Feedback Loops: Integrate experimental results (e.g., yields, selectivity) into computational workflows for iterative refinement .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer:
  • Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Isotopic Labeling: Use ¹⁹F NMR or deuterated solvents to clarify coupling interactions.
  • Theoretical Modeling: Compare experimental NMR shifts with DFT-predicted values to identify structural anomalies .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up?

  • Methodological Answer:
  • Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM): Model interactions between factors (e.g., pH vs. reaction time) to maximize yield.
  • Case Study: A 3² factorial design reduced trial numbers by 40% while achieving >80% yield in carbazole analog synthesis .

Q. What are the structure-activity relationship (SAR) implications of modifying substituents on the carbazole core?

  • Methodological Answer:
  • Bioisosteric Replacement: Compare fluoro (electron-withdrawing) vs. methoxy (electron-donating) groups for receptor binding (e.g., serotonin receptors in ).
  • Molecular Docking: Simulate interactions with target proteins (e.g., 5-HT receptors) to prioritize synthetic targets.
  • Analog Libraries: Synthesize derivatives (e.g., 6-methyl or 6-methoxy variants) and assay bioactivity to map SAR trends .

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